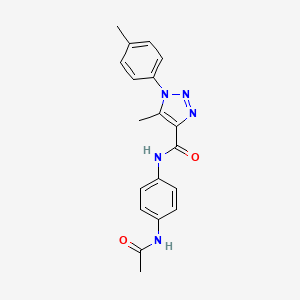

N-(4-acetamidophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

N-(4-acetamidophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative synthesized via reaction of 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with thionyl chloride, followed by coupling with 4-acetamidoaniline . Structural characterization via IR, $ ^1H $-NMR, and mass spectrometry confirms the presence of the acetamidophenyl substituent at the carboxamide position and the 5-methyl-1-(4-methylphenyl)triazole core .

Properties

IUPAC Name |

N-(4-acetamidophenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c1-12-4-10-17(11-5-12)24-13(2)18(22-23-24)19(26)21-16-8-6-15(7-9-16)20-14(3)25/h4-11H,1-3H3,(H,20,25)(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMLQKYPLGFAMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-acetamidophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 4-acetamidophenylhydrazine with 4-methylbenzoyl chloride, followed by cyclization with methyl isocyanate. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-acetamidophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions with halogens or other nucleophiles in the presence of suitable catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-acetamidophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: It finds applications in material science, including the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-acetamidophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons with Analogs

Key Observations:

- Substituent Position and Bioactivity: The presence of electron-withdrawing groups (e.g., chloro in ) or aromatic systems (e.g., quinolin-2-yl in ) enhances target binding affinity in analogs. The acetamidophenyl group in the target compound may improve solubility or hydrogen-bonding interactions compared to simpler aryl groups .

- Triazole Core Modifications: 5-Methyl and 5-ethyl substituents (as in ) stabilize the triazole ring, while 5-amino derivatives () introduce hydrogen-bond donors for enhanced biological interactions.

Crystallographic and Conformational Analysis

- Molecular Conformation : The title compound’s triazole-carboxamide skeleton is analogous to 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide (C26H23FN6S), which adopts an envelope conformation with intramolecular N–H···N hydrogen bonding .

- Intermolecular Interactions : Unlike fluorophenyl analogs that exhibit π-π stacking between triazole and phenyl rings , the acetamidophenyl group in the target compound may favor N–H···O hydrogen bonds, influencing crystal packing and solubility .

Biological Activity

N-(4-acetamidophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the 1,2,3-triazole class, which is recognized for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring with an acetamido group and aromatic substituents. These structural components contribute to its solubility and reactivity, making it a promising candidate for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C18H20N4O2 |

| Molecular Weight | 324.38 g/mol |

| LogP | 3.21 |

| Polar Surface Area | 68.716 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

Biological Activity Overview

-

Antimicrobial Activity :

Triazoles are known for their antimicrobial properties. Studies indicate that derivatives of triazoles exhibit significant activity against various bacterial strains and fungi. The specific antimicrobial efficacy of this compound is yet to be fully characterized but is expected to align with the general trends observed in other triazole compounds . -

Anticancer Potential :

Research has shown that triazole derivatives can possess anticancer properties. A study indicated that certain triazole compounds exhibited potent cytotoxicity against cancer cell lines such as HCT116 (colon cancer) and MDA-MB-231 (breast cancer). The potential of this compound in this area warrants further investigation . -

Enzyme Inhibition :

Triazoles have been identified as effective inhibitors of various enzymes involved in critical biological pathways. For instance, some studies have highlighted the ability of triazole derivatives to inhibit serine hydrolases (SHs), which play roles in lipid metabolism and signaling pathways . The specific interaction profile of this compound with these enzymes is an area ripe for exploration.

Structure-Activity Relationships (SAR)

The biological activity of triazoles is heavily influenced by their structural features. The presence of electron-donating or withdrawing groups can significantly affect the compound's reactivity and interaction with biological targets. For this compound:

- Acetamido Group : Enhances solubility and may improve binding affinity to target proteins.

- Aromatic Substituents : Influence the lipophilicity and overall pharmacokinetic properties.

Case Study 1: Anticancer Activity

In a comparative study of triazole derivatives, compounds similar to this compound were tested against various cancer cell lines. Results indicated that modifications in substituents led to varying degrees of cytotoxicity, underscoring the importance of SAR in developing effective anticancer agents .

Case Study 2: Enzyme Inhibition

A study examining the inhibitory effects of various triazoles on serine hydrolases demonstrated that specific structural modifications could enhance enzyme selectivity and potency. This suggests that this compound could be optimized for targeted enzyme inhibition through strategic alterations in its structure .

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) , known for high regioselectivity and efficiency. Key parameters include:

- Catalyst concentration : 5-10 mol% Cu(I) salts (e.g., CuSO₄·5H₂O with sodium ascorbate) .

- Temperature : Reactions often proceed at 25–60°C, with microwave-assisted synthesis reducing time by 50–70% .

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterization?

- ¹H NMR : Identify triazole protons (δ 7.5–8.5 ppm), acetamido group (δ 2.1 ppm for CH₃), and aromatic protons (δ 6.8–7.4 ppm) .

- IR spectroscopy : Confirm carboxamide C=O stretch (~1650–1680 cm⁻¹) and triazole ring vibrations (~1450 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 365.3) .

- HPLC : Monitor purity using C18 columns (acetonitrile/water gradient) .

Q. What in vitro assays are appropriate for preliminary evaluation of anticancer potential?

- Cell viability assays : Use MTT or SRB tests on NCI-60 cancer cell lines (e.g., LOX IMVI melanoma, NCI-H522 lung cancer) at 1–100 µM concentrations .

- Limitations : Low aqueous solubility may necessitate DMSO-based stock solutions (<0.1% final concentration to avoid cytotoxicity) .

Q. How can solubility limitations be mitigated during biological testing?

- Co-solvents : Use DMSO or PEG-400 for stock solutions.

- Surfactants : Add 0.1% Tween-80 to aqueous buffers .

- Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance bioavailability .

Q. What are critical parameters for optimizing CuAAC in triazole synthesis?

- Azide/alkyne ratio : 1:1 molar ratio minimizes side products.

- Oxygen exclusion : Degas solvents to prevent Cu(I) oxidation.

- Workup : Remove copper residues via EDTA washes to avoid interference in biological assays .

Advanced Research Questions

Q. How can contradictions in biological activity data across assays be resolved?

- Dose-response profiling : Establish IC₅₀ values in triplicate across 5–8 concentrations .

- Orthogonal assays : Validate enzyme inhibition (e.g., COX-2 ELISA) alongside cell-based results .

- Structural analogs : Compare activity of derivatives to identify SAR trends (e.g., fluorophenyl vs. methylphenyl substituents) .

Q. How should crystallographic disorder or twinning be addressed during X-ray refinement?

- SHELXL refinement : Use

TWINandBASFcommands to model twinning ratios . - Disorder modeling : Split occupancies for flexible groups (e.g., methylphenyl) and apply geometric restraints .

- Validation : Check R-factor convergence (<5% difference between R₁ and wR₂) .

Q. What strategies elucidate 3D structure and intermolecular interactions in solid-state formulations?

- Single-crystal XRD : Resolve hydrogen bonds (N–H···O/N) and π-π stacking (3.5–4.0 Å) .

- Hirshfeld surface analysis : Quantify interaction contributions (e.g., H-bonding vs. van der Waals) .

- Thermal ellipsoid plots (ORTEP) : Visualize anisotropic displacement parameters using WinGX .

Q. How do intermolecular interactions influence stability and bioavailability?

- Hydrogen bonding : Intramolecular N–H···N bonds stabilize the triazole core, reducing metabolic degradation .

- Crystal packing : Tight π-π stacking in the solid state may correlate with low solubility; co-crystallization with succinic acid improves dissolution .

Q. How can structure-activity relationship (SAR) studies identify key functional groups?

- Analog synthesis : Modify substituents (e.g., 4-acetamidophenyl → 4-fluorophenyl) .

- Docking studies : Use AutoDock Vina to predict binding to COX-2 (PDB ID: 5KIR) .

- Free-Wilson analysis : Quantify group contributions to bioactivity (e.g., methyl groups enhance lipophilicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.